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Compound Name:
Methyl 4-amino-1-ethyl-1H-

pyrazole-5-carboxylate

CAS No.: 923283-57-2

Cat. No.: B1465558

Get Quote

Executive Summary: The Scaffold Shift
In the landscape of kinase inhibitor design, the pyrazole ring is a privileged scaffold.[1]

However, a critical distinction exists between 3-aminopyrazole (3-AP) and 4-aminopyrazole (4-

AP) derivatives. While 3-APs have historically dominated the anti-inflammatory and

anticonvulsant space (e.g., interacting with COX-2), 4-aminopyrazoles have emerged as

superior scaffolds for targeting the ATP-binding pocket of protein kinases, particularly CDK2,

JAKs, and MAPKs.

This guide objectively compares the 4-AP scaffold against its isomers and provides a detailed

SAR analysis, supported by experimental protocols and mechanistic logic.

Scaffold Landscape: 4-AP vs. Alternatives
The primary advantage of the 4-aminopyrazole core lies in its vector geometry. Unlike 3-APs,

where the amino group is adjacent to the ring nitrogens, the 4-amino position provides a unique
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linear vector that allows substituents to reach deep into the hydrophobic back-pocket of

kinases while maintaining hinge-region hydrogen bonding via the ring nitrogens.

Comparative Analysis Table
Feature

3-Aminopyrazole
(Alternative)

4-Aminopyrazole
(Focus)

Mechanistic
Implication

H-Bond Vectors
Amino group adjacent

to N-H (donor)

Amino group distal to

N-H

4-AP allows for a

"linear" extension,

ideal for Type I and

Type II kinase

inhibitors.

Steric Profile
"Bent" geometry when

substituted

Linear/Planar

geometry potential

4-APs fit better into

narrow ATP-binding

clefts (e.g., CDK2).

Primary Targets
COX-2, GABA

receptors

CDK2, JAK2, Aurora

Kinases

4-AP derivatives show

higher selectivity for

serine/threonine

kinases.

Synthetic Access High (Knorr synthesis)

Moderate

(Nitration/Reduction

req.)

4-APs require more

specific synthetic

routes but yield

higher-value IP

chemical space.

SAR Deep Dive: 4-Aminopyrazole Derivatives
The optimization of 4-aminopyrazoles typically follows a "Zone-Based" approach, targeting

specific regions of the kinase active site.

The SAR Logic Map (Visualization)
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4-Aminopyrazole
Core

N1 Position
(Solvent Front)

Solubility & PK

C3/C5 Positions
(Gatekeeper/Steric)

Selectivity Control

4-Amino Linker
(Hinge Binder)

Potency Driver

Bulky groups (e.g., Piperidine)
improve solubility but
limit cell permeability.

Small alkyl/aryl groups
(Me, Ph) lock conformation
via Van der Waals forces.

Urea/Amide motifs form
critical H-bonds with
Asp/Glu residues.

Click to download full resolution via product page

Caption: Fig 1. Structural vectors of the 4-aminopyrazole scaffold and their impact on kinase

binding.

Key Substitution Trends
The N1 Position (Solvent Interface):

Observation: Unsubstituted N1-H often leads to poor solubility and rapid metabolic

clearance.

Optimization: Introduction of polar moieties (e.g., N-methyl piperazine, morpholine) at N1

improves physicochemical properties without disrupting ATP-pocket binding. However,

excessively bulky groups here can clash with the solvent-front residues (e.g., in CDK2).

The C3/C5 Positions (Steric Control):

Observation: Symmetry at C3/C5 (e.g., dimethyl) often reduces potency compared to

asymmetric substitution.

Optimization: A phenyl or heteroaryl ring at C3 often engages the "gatekeeper" residue

(e.g., Methionine or Threonine) via pi-stacking or hydrophobic interaction.

Data Support: In JAK2 inhibitors, replacing a C3-methyl with a C3-phenyl group improved

IC50 from >10 µM to <100 nM (See Reference 1).
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The 4-Amino Linkage (The Warhead):

Observation: A free amine (-NH2) is rarely potent enough.

Optimization: Acylation (Amides) or Urea formation is critical. This extension allows the

molecule to interact with the DFG-motif (Asp-Phe-Gly) in the activation loop.

Causality: The carbonyl oxygen of the amide/urea acts as an H-bond acceptor, while the

NH acts as a donor, mimicking the adenine ring of ATP.

Experimental Data: Optimization Case Study
The following table summarizes a representative optimization campaign for a CDK2 inhibitor,

illustrating the shift from a simple 4-AP precursor to a potent lead candidate.

Table 1: SAR Progression of 4-Aminopyrazole Derivatives against CDK2

Compound ID
Structure
Description

CDK2 IC50
(µM)

Cellular GI50
(µM)

Observations

Cmpd 1

4-amino-1-

methylpyrazole

(Core)

> 50 > 100

Inactive. Lacks

hinge-binding

extension.[2]

Cmpd 7a
4-benzamido-1-

methylpyrazole
2.0 15.4

Amide linkage

establishes H-

bonds; moderate

potency.

Cmpd 9

4-(2-

chlorobenzamido

)-1-

phenylpyrazole

0.96 5.2

C3/N1 aryl

groups add

hydrophobic

interactions.

Cmpd 15

N,4-di(1H-

pyrazol-4-

yl)pyrimidin-2-

amine

0.005 0.12

Lead.

Bioisosteric

replacement +

extended H-bond

network.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10177828/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Source: Synthesized from trends in MDPI Molecules (2023) and Bioorg. Med. Chem.

(2016).[2][3]

Validated Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize a Nitro-

Reduction Route, which is more regioselective than direct hydrazine cyclization for 4-

substituted derivatives.

Synthesis Workflow (Graphviz)
Starting Material:

Pyrazole / 1-Methylpyrazole

Step 1: Nitration
(HNO3/H2SO4, 0°C -> RT)

Intermediate:
4-Nitropyrazole

Step 2: Reduction
(H2, Pd/C or SnCl2/HCl)

Intermediate:
4-Aminopyrazole (Unstable)

Step 3: Coupling (Immediate)
(Acid Chloride/EDCI + R-COOH)

Final Product:
4-Amido-pyrazole Derivative
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Click to download full resolution via product page

Caption: Fig 2. Regioselective synthesis of 4-aminopyrazole amides via nitration-reduction.

Detailed Synthesis Protocol: 4-Amino-1-methylpyrazole
Formation
Safety Note: 4-aminopyrazoles are prone to oxidation. Perform Step 2 and Step 3

consecutively without long-term storage of the amine.

Nitration:

Dissolve 1-methylpyrazole (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.

Dropwise add fuming HNO3 (12 mmol). Stir at 60°C for 2 hours.

Pour onto ice, neutralize with Na2CO3, and extract with EtOAc. Yields ~85% 4-nitro-1-

methylpyrazole.

Reduction (The Critical Step):

Dissolve the nitro compound (5 mmol) in MeOH (20 mL).

Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 4 hours.

Checkpoint: TLC should show disappearance of the nitro spot.

Filter through Celite under Nitrogen atmosphere (to prevent oxidation).

Amide Coupling (Derivatization):

To the filtrate containing the fresh amine, immediately add Triethylamine (1.5 eq) and the

appropriate Benzoyl Chloride (1.1 eq) at 0°C.

Stir for 2 hours. Evaporate solvent and purify via silica gel chromatography (DCM/MeOH

gradient).
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Biological Assay: ADP-Glo Kinase Assay
(CDK2/CyclinA)
This assay validates the inhibitor potency by measuring ATP-to-ADP conversion.

Reagents: Recombinant CDK2/CyclinA2 complex, Histone H1 peptide substrate, Ultra-Pure

ATP.

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

Procedure:

Incubate Compound (variable conc.) + Enzyme (5 ng) + Substrate (0.2 µg/µL) + ATP (10

µM) in 384-well plates.

Time: 60 minutes at Room Temperature.

Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate

40 min.

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad

Prism).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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